molecular formula C21H24Cl2N2O2S2 B12451385 N,N'-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide}

N,N'-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide}

Cat. No.: B12451385
M. Wt: 471.5 g/mol
InChI Key: IOKFFXTZXDTUEX-UHFFFAOYSA-N
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Description

N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} is an organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a propane-1,3-diyl backbone and two 2-[(4-chlorophenyl)sulfanyl]propanamide groups. It is often used in research and industrial applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} typically involves the reaction of propane-1,3-diamine with 2-[(4-chlorophenyl)sulfanyl]propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Compounds with substituted functional groups replacing the chlorine atoms.

Scientific Research Applications

N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the application and the specific biological target.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-propane-1,3-diylbis{2-[(4-methylphenyl)sulfanyl]propanamide}
  • N,N’-propane-1,3-diylbis{2-[(4-bromophenyl)sulfanyl]propanamide}
  • N,N’-propane-1,3-diylbis{2-[(4-fluorophenyl)sulfanyl]propanamide}

Uniqueness

N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can participate in various chemical reactions, making this compound versatile for different applications.

Properties

Molecular Formula

C21H24Cl2N2O2S2

Molecular Weight

471.5 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[3-[2-(4-chlorophenyl)sulfanylpropanoylamino]propyl]propanamide

InChI

InChI=1S/C21H24Cl2N2O2S2/c1-14(28-18-8-4-16(22)5-9-18)20(26)24-12-3-13-25-21(27)15(2)29-19-10-6-17(23)7-11-19/h4-11,14-15H,3,12-13H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

IOKFFXTZXDTUEX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCCNC(=O)C(C)SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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